molecular formula C10H20ClNO B6248773 {2-aminospiro[3.5]nonan-2-yl}methanol hydrochloride CAS No. 2408971-88-8

{2-aminospiro[3.5]nonan-2-yl}methanol hydrochloride

Cat. No.: B6248773
CAS No.: 2408971-88-8
M. Wt: 205.7
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Description

{2-aminospiro[3.5]nonan-2-yl}methanol hydrochloride is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-aminospiro[3.5]nonan-2-yl}methanol hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {2-aminospiro[3.5]nonan-2-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its spirocyclic structure may interact uniquely with biological macromolecules, providing insights into protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its spirocyclic structure may impart desirable mechanical and thermal properties to these materials.

Mechanism of Action

The mechanism of action of {2-aminospiro[3.5]nonan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • {2-aminospiro[3.4]octan-2-yl}methanol hydrochloride
  • {2-aminospiro[4.5]decane-2-yl}methanol hydrochloride
  • {2-aminospiro[3.5]nonane-2-yl}methanol hydrochloride

Uniqueness

{2-aminospiro[3.5]nonan-2-yl}methanol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific molecular interactions are required, such as in drug design and material science.

Properties

CAS No.

2408971-88-8

Molecular Formula

C10H20ClNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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